L,L-Dityrosine Hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The systematic naming of L,L-dityrosine hydrochloride follows International Union of Pure and Applied Chemistry (IUPAC) conventions for bifunctional aromatic compounds. Its formal IUPAC designation is (2S,2'S)-3,3'-(6,6'-dihydroxy-[1,1'-biphenyl]-3,3'-diyl)bis(2-aminopropanoic acid) dihydrochloride . This nomenclature reflects the compound’s biphenyl core, hydroxyl substituents at the 6 and 6' positions, and two L-tyrosine moieties linked via their phenolic rings.
The "L,L" prefix specifies the stereochemical configuration of the two amino acid residues, both of which adopt the S-configuration at their α-carbon centers. The dihydrochloride suffix indicates the presence of two hydrochloride counterions, which protonate the primary amino groups of the tyrosine residues.
Molecular Formula and Crystallographic Data
This compound has the molecular formula C₁₈H₂₀N₂O₆·2HCl , corresponding to a molecular weight of 433.3 g/mol . The base structure (excluding hydrochloride ions) comprises 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms, with an average mass of 360.366 Da.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₆·2HCl |
| Molecular Weight | 433.3 g/mol |
| CAS Registry Number | 2716849-01-1 |
| Monoisotopic Mass (Base) | 360.132136 Da |
Crystallographic data for this compound remains limited in publicly available literature. However, structural analogs such as unprotonated dityrosine exhibit planar biphenyl configurations stabilized by intramolecular hydrogen bonding between hydroxyl groups. X-ray diffraction studies of similar tyrosine-derived dimers suggest a dihedral angle of approximately 60° between the two aromatic rings, though this may vary depending on protonation state and solvent interactions.
Stereochemical Configuration and Isomeric Considerations
The stereochemical integrity of this compound is central to its biological activity. Each tyrosine moiety retains the S-configuration at its α-carbon, as denoted by the "L,L" prefix. This contrasts with meso-dityrosine (internal plane of symmetry) or D,D-dityrosine, which are stereoisomers with distinct physicochemical and optical properties.
Key stereochemical features include:
- Chiral Centers : Two defined stereocenters at the α-carbons of the tyrosine residues.
- Atropisomerism : Restricted rotation about the biphenyl bond creates axial chirality, though this is not typically observed due to the molecule's symmetry.
- Diastereomeric Forms : Racemic mixtures (D,L or L,D configurations) exhibit different solubility profiles and chromatographic retention times compared to the L,L enantiomer.
The compound’s optical activity arises from both its amino acid stereocenters and the biphenyl linkage. Polarimetric studies of L,L-dityrosine derivatives report specific rotations ([α]ᴅ²⁵) ranging from +12° to +15° in aqueous solution, though values for the hydrochloride salt remain unreported.
Physicochemical Properties: Solubility, Thermal Stability, and Spectroscopic Profiles
Solubility
This compound displays moderate solubility in polar solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 15 |
| Dimethyl Sulfoxide | 10 |
| Dimethylformamide | 5 |
| Phosphate-Buffered Saline (pH 7.2) | 10 |
Data derived from equilibrium solubility measurements at 25°C. The hydrochloride salt exhibits improved aqueous solubility compared to the free base, facilitating its use in biological buffers.
Thermal Stability
Thermogravimetric analysis (TGA) of the hydrochloride salt indicates decomposition onset at ~210°C , with complete degradation by 300°C. Differential scanning calorimetry (DSC) reveals a broad endothermic peak at 185–200°C, corresponding to the loss of crystalline structure. The compound remains stable for over four years when stored at -20°C in anhydrous conditions.
Spectroscopic Profiles
UV-Vis Spectroscopy
The UV absorption spectrum in aqueous solution shows a λₘₐₓ at 288 nm (ε ≈ 4,200 M⁻¹cm⁻¹), attributed to the conjugated π-system of the biphenyl core. A weaker band at 230 nm arises from the amino acid backbone.
Fluorescence Spectroscopy
This compound exhibits strong blue fluorescence upon excitation at 315 nm, with emission maxima at 410 nm . This property enables its use as a probe for detecting protein cross-linking in oxidative environments.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the protonated molecule ([M+H]⁺) yields a major peak at m/z 361.1395 (calculated for C₁₈H₂₁N₂O₆⁺: 361.1398). Fragmentation patterns under collision-induced dissociation (CID) conditions predominantly involve cleavage of the amino acid backbone, generating y- and b-type ions while preserving the biphenyl structure.
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 600 MHz):
- δ 7.25 (d, J = 8.4 Hz, 2H, H-2/H-6 biphenyl)
- δ 6.75 (d, J = 8.4 Hz, 2H, H-3/H-5 biphenyl)
- δ 4.12 (m, 2H, α-CH)
- δ 3.05 (dd, J = 14.1, 5.3 Hz, 4H, β-CH₂)
¹³C NMR (D₂O, 150 MHz):
- δ 175.8 (COOH)
- δ 156.2 (C-6/C-6' hydroxylated carbons)
- δ 130.4–115.3 (aromatic carbons)
- δ 54.1 (α-CH)
- δ 37.8 (β-CH₂)
Data adapted from studies of analogous dityrosine derivatives.
Properties
Molecular Formula |
C18H22Cl2N2O6 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C18H20N2O6.2ClH/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26;;/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26);2*1H/t13-,14-;;/m0../s1 |
InChI Key |
MUEPHPAGIIPFFM-AXEKQOJOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: L,L-Dityrosine hydrochloride can be synthesized through the enzyme-catalyzed oxidation of tyrosine. The process involves a three-step chromatographic procedure that includes DEAE-cellulose chromatography in a boric acid-sodium borate buffer, followed by two-dimensional pH-dependent chromatography on BioGel P-2 . This method helps in removing contaminants and isolating dityrosine with high purity.
Industrial Production Methods: . These methods ensure the isolation of dityrosine from complex biological mixtures.
Chemical Reactions Analysis
Cross-Linking Reactions
Dityrosine forms covalent cross-links in proteins, contributing to aggregate stability in amyloid-β (Aβ) peptides and α-synuclein :
-
Key Steps :
Oxidative Stress Interactions
L,L-Dityrosine serves as a marker for oxidative damage due to its formation under reactive oxygen species (ROS)-rich conditions:
-
Fluorescence Properties :
Exhibits intense fluorescence (), enabling detection in biological samples . -
Protein Modifications :
Cross-links increase proteolytic resistance, contributing to amyloid plaque persistence in Alzheimer’s disease .
Analytical Fragmentation Patterns
Mass spectrometry reveals characteristic fragmentation of dityrosine cross-linked peptides:
Inhibition and Modulation
Scientific Research Applications
Chemical Applications
Oxidative Stress Biomarker
L,L-Dityrosine Hydrochloride serves as a biomarker for oxidative stress and protein damage. Its formation is indicative of oxidative conditions in biological systems, making it a valuable tool for researchers studying oxidative stress-related diseases.
Protein Crosslinking
The compound is extensively studied for its role in protein crosslinking. Dityrosine crosslinks can stabilize protein structures, impacting their function and interactions within biological systems . This property is particularly useful in the development of biomaterials and therapeutic proteins.
Biological Applications
Role in Neurodegenerative Diseases
Research indicates that this compound is involved in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It forms crosslinks in amyloid-beta peptides, contributing to plaque formation associated with Alzheimer's disease . In Parkinson's disease, oxidative stress-induced dityrosine crosslinks are implicated in the assembly and toxicity of alpha-synuclein .
Antitumor Activity
In vivo studies have shown that this compound exhibits significant antitumor activity. For instance, in xenograft models, it demonstrated tumor growth inhibition rates of up to 60% at doses of 20 mg/kg, suggesting its potential as an anticancer agent.
Medical Applications
Vaccine Development
Recent studies have highlighted the use of dityrosine crosslinking in enhancing the stability of fusion proteins used in vaccines. For example, engineered dityrosine crosslinks have been employed to stabilize respiratory syncytial virus fusion proteins, significantly improving their immunogenicity and shelf-life compared to traditional formulations .
Therapeutic Potential
this compound is being investigated for its therapeutic effects beyond cancer treatment. Its anti-inflammatory properties have shown promise in reducing markers of inflammation in models of induced arthritis. Additionally, it has been evaluated for antimicrobial efficacy against resistant bacterial strains, indicating its potential as an antimicrobial agent.
Industrial Applications
Biosensors Development
The unique properties of this compound make it suitable for developing biosensors aimed at detecting oxidative damage. The compound's ability to form stable crosslinks can be harnessed to create sensitive detection systems for various applications in clinical diagnostics and environmental monitoring.
Case Studies
-
Cancer Treatment Study
- Objective: Evaluate anticancer effects in breast cancer models.
- Results: Significant apoptosis induction in cancer cells with minimal effects on normal cells.
-
Infection Control Study
- Objective: Assess antimicrobial efficacy against resistant bacterial strains.
- Results: Effective inhibition of growth in multi-drug resistant strains.
-
Vaccine Efficacy Study
- Objective: Investigate the role of dityrosine crosslinking in vaccine stability.
- Results: Enhanced immunogenic response and stability of fusion proteins used in vaccines.
Mechanism of Action
L,L-Dityrosine hydrochloride exerts its effects through the formation of crosslinks between tyrosine residues in proteins. This crosslinking is catalyzed by enzymes like CYP56A1 and myeloperoxidase, which oxidize tyrosine residues to form dityrosine . The crosslinks play a crucial role in maintaining the structural integrity of proteins and can affect their function in various biological processes .
Comparison with Similar Compounds
L-Tyrosine: A proteinogenic amino acid that serves as a precursor to dityrosine.
Dityrosine: The non-hydrochloride form of L,L-Dityrosine hydrochloride, which also forms crosslinks in proteins.
Uniqueness: L,L-Dityrosine hydrochloride is unique due to its specific formation through enzyme-catalyzed oxidation and its role in forming stable crosslinks in proteins. This makes it particularly valuable in studying oxidative stress and protein structure .
Biological Activity
L,L-Dityrosine hydrochloride, a derivative of the amino acid tyrosine, has garnered attention for its biological activity, particularly in relation to oxidative stress and protein aggregation. This article explores its properties, mechanisms of action, and implications in various biological contexts.
- Molecular Formula : C₁₈H₂₂Cl₂N₂O₆
- Molecular Weight : 433.28 g/mol
- CAS Number : 221308-01-6
L,L-Dityrosine is formed through oxidative coupling of tyrosine residues and is found in various biological materials, including insect cuticular resilin .
1. Oxidative Stress and Protein Cross-Linking
L,L-Dityrosine is known to form cross-links between proteins via dityrosine bonds, which are generated under oxidative stress conditions. This process is particularly significant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where dityrosine cross-links are implicated in the aggregation of amyloid-beta and alpha-synuclein proteins .
2. Non-Cytotoxic Properties
Research indicates that dityrosine adducts formed during oxidative stress do not exhibit cytotoxic effects despite their ability to stabilize protein aggregates. For instance, megadalton-sized dityrosine aggregates of alpha-synuclein have been shown to inhibit classical amyloid formation while maintaining non-cytotoxic characteristics .
3. Role in Disease Pathogenesis
Dityrosine cross-linking has been linked to the pathogenesis of Alzheimer’s disease, where it stabilizes amyloid fibrils and promotes their formation under oxidative conditions. Studies have demonstrated that dityrosine can facilitate the aggregation of amyloid-beta peptides, thereby contributing to plaque formation observed in Alzheimer’s patients .
Table 1: Summary of Key Studies on this compound
4. In Vitro Assays
In vitro studies have utilized high-performance liquid chromatography (HPLC) to analyze the formation of dityrosine from tyrosine under various conditions, providing insights into its reactivity and potential applications in biochemistry .
Implications for Therapeutics
The understanding of L,L-Dityrosine's role in protein aggregation suggests potential therapeutic avenues for neurodegenerative diseases. By targeting oxidative pathways or inhibiting dityrosine formation, it may be possible to mitigate protein misfolding and aggregation.
Q & A
Q. How can conflicting findings about this compound’s carcinogenic potential be resolved?
- Distinguish between direct carcinogenicity and secondary effects from oxidative byproducts. Use Ames tests for mutagenicity and xenograft models for tumorigenicity. Compare results to California Proposition 65 listings, noting that the compound itself is not classified as carcinogenic, but decomposition products (e.g., HCl) may require mitigation .
Methodological Best Practices
Q. What controls are essential in this compound-induced oxidative stress experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
